![molecular formula C9H11NO3 B3031262 2,6-Dimethoxybenzamide CAS No. 21864-67-5](/img/structure/B3031262.png)
2,6-Dimethoxybenzamide
Overview
Description
2,6-Dimethoxybenzamide is a chemical compound that is structurally related to 2,6-dimethoxybenzoic acid, which has been synthesized and studied in various research contexts. Although the provided papers do not directly discuss 2,6-dimethoxybenzamide, they provide insights into related compounds and their synthesis, properties, and applications. For instance, the synthesis of 2,6-dimethoxybenzoic acid has been achieved through a multi-step process involving resorcinol and anhydrous potassium carbonate . This information can be extrapolated to understand the potential synthetic routes for 2,6-dimethoxybenzamide.
Synthesis Analysis
The synthesis of related compounds such as 2,6-dimethoxybenzoic acid involves a three-step reaction starting with the preparation of 2,6-dihydroxybenzoic acid, followed by alkylation to form methyl 2,6-dimethoxybenzoate, and finally, alkaline hydrolysis to yield 2,6-dimethoxybenzoic acid . The overall yield of this process is reported to be 47.8%, with a high mass fraction purity of 99.1%. These methods could potentially be adapted for the synthesis of 2,6-dimethoxybenzamide by introducing an amide functional group in place of the carboxylic acid group.
Molecular Structure Analysis
A new polymorph of 2,6-dimethoxybenzoic acid has been discovered, which crystallizes in a tetragonal unit cell. The molecular structure features a non-planar independent molecule with a synplanar conformation of the carboxy group, which is twisted away from the plane of the benzene ring due to the steric hindrance from the o-methoxy substituents . This structural information is relevant to 2,6-dimethoxybenzamide, as the presence of methoxy groups and their positions on the benzene ring can influence the overall molecular conformation and properties.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2,6-dimethoxybenzamide. However, they do mention the reactivity of related compounds. For example, the inverse electron demand Diels-Alder reactions of 3,6-diacyl-1,2,4,5-tetrazines have been systematically studied, which could provide insights into the reactivity of similarly substituted aromatic compounds . Understanding these reactions can help predict how 2,6-dimethoxybenzamide might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethoxybenzamide can be inferred from related compounds. For instance, the new polymorph of 2,6-dimethoxybenzoic acid has been characterized by its crystalline structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-difluorobenzamide provides data on the melting point and spectroscopic characterization of a structurally similar amide . These studies suggest that the physical properties such as melting point, solubility, and crystallinity of 2,6-dimethoxybenzamide could be explored using similar analytical techniques.
Scientific Research Applications
Synthesis and Evaluation of σ2-Receptor Ligands
Research by Rowland et al. (2006) focused on the synthesis and in vivo evaluation of high-affinity 76Br-labeled σ2-receptor ligands, including compounds with 2,6-dimethoxybenzamide. These compounds were shown to identify EMT-6 breast tumors in vivo, highlighting their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Lithium Ion Conductivity in Polymers
Shimomoto et al. (2016) investigated polymers containing N-phenyl-2,6-dimethoxybenzamide in their side chains for lithium ion conductivity. They found that the dense packing of the benzamide group along the polymer main chain resulted in enhanced ion conductivity, offering insights into ion transport mechanisms in solid polymer electrolytes (Shimomoto et al., 2016).
Polymorphic Control in Crystallization
A study by Semjonova and Be̅rziņš (2022) used 2,6-dimethoxybenzoic acid to investigate the control of polymorphic outcomes in crystallization. They explored how additives affected the crystallization of metastable forms, contributing to our understanding of polymorphism in chemical compounds (Semjonova & Be̅rziņš, 2022).
Antioxidant Synthesis
Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity. The study found that the dimers exhibited higher antioxidant capacity than the substrate, highlighting the potential of these compounds as bioactive agents (Adelakun et al., 2012).
GC-MS Studies on Regioisomeric Compounds
Research by Abdel-Hay et al. (2013) examined dimethoxybenzoylpiperazines, including those with dimethoxybenzamide groups, using gas chromatography-mass spectrometry (GC-MS). The study contributed to the identification and differentiation of isomeric compounds (Abdel-Hay et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCRONGJXRQRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879513 | |
Record name | 2,6-DIMETHOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzamide | |
CAS RN |
21864-67-5 | |
Record name | 2,6-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHOXYBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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